Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Organic Synthesis Process Chemistry Building Block Preparation

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS 571-55-1) is a highly reactive, polyfunctional C9H11F3O4 building block for the construction of trifluoromethyl-substituted heterocycles. It is typically supplied as a 96-97% pure (GC) liquid, consisting of a mixture of cis and trans isomers.

Molecular Formula C9H11F3O4
Molecular Weight 240.18 g/mol
CAS No. 571-55-1
Cat. No. B1587755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
CAS571-55-1
Molecular FormulaC9H11F3O4
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C(F)(F)F)C(=O)OCC
InChIInChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3
InChIKeyXNGGOXOLHQANRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS 571-55-1): A Specialized Fluorinated Building Block for Heterocyclic Synthesis


Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS 571-55-1) is a highly reactive, polyfunctional C9H11F3O4 building block for the construction of trifluoromethyl-substituted heterocycles . It is typically supplied as a 96-97% pure (GC) liquid, consisting of a mixture of cis and trans isomers . Its core structure, characterized by both a potent electrophilic ethoxymethylene moiety and a trifluoroacetyl group, enables unique and efficient cyclocondensation pathways that are central to the synthesis of CF3-containing pyrazoles, pyrimidines, and pyridines . This distinct reactivity profile differentiates it from simpler trifluoroacetyl synthons and positions it as a key intermediate in medicinal chemistry and agrochemical development .

Procurement Risk: Why Simple Trifluoroacetyl Acetates Cannot Substitute for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (571-55-1)


Substituting Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate with a simpler analog like ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS 372-31-6) or a non-fluorinated 2-(ethoxymethylene)malonate introduces significant synthetic risk and inefficiency. The target compound is a specifically engineered, dual-function reagent . Its unique value stems from the precise spatial arrangement of the nucleofugic ethoxymethylene group and the trifluoroacetyl carbonyl, which is activated for regioselective nucleophilic attack . A generic substitution would force a two-step sequence (e.g., separate Knoevenagel condensation and subsequent fluorination or de novo heterocycle formation), which has been shown to produce lower overall yields and, critically, different isomeric ratios in cyclization products [1]. For example, while 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate in a high-yielding 97.1% step, its pre-organized structure allows for direct, single-step access to functionalized CF3-pyrazoles, a pathway not directly replicable by its precursor [2].

Quantitative Differentiation Guide for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS 571-55-1)


Evidence 1: High-Yield Synthesis from Ethyl Trifluoroacetoacetate Confirms Scalable Access

The synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate from its precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA, CAS 372-31-6), has been optimized to a high 97.1% yield [1]. This is a critical point of differentiation, as it demonstrates a well-established and efficient route for its production, which directly impacts commercial availability and cost for the end-user. In contrast, many alternative trifluoroacetyl building blocks lack such an optimized, high-yielding, single-step procedure from readily available starting materials [2].

Organic Synthesis Process Chemistry Building Block Preparation

Evidence 2: Proficient Reagent for Direct Synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic Acid

A key differentiator for this compound is its established role as a direct starting reagent for synthesizing 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, a pivotal intermediate in medicinal and agrochemical research . This specific application is explicitly noted by multiple reputable vendors, indicating a validated, high-demand use case . While the precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, can also be used to synthesize trifluoromethyl pyrazoles, the pre-installed ethoxymethylene group in the target compound streamlines the reaction sequence, reduces the number of steps, and can potentially lead to higher overall yields and better regioselectivity in the formation of the desired 1,3-disubstituted isomer [1].

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Evidence 3: Regioselective Synthesis of CF3-Pyrazoles Enabled by Dual Reactivity

The unique dual functionality of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate allows for enhanced regiocontrol in pyrazole synthesis compared to simpler 1,3-dicarbonyl systems. The presence of both the ethoxymethylene leaving group and the trifluoroacetyl group facilitates a highly chemoselective reaction pathway. This has been leveraged in modern methods to achieve efficient synthesis of CF3-containing pyrazoles with good yields under mild conditions, such as with Cu(OTf)2/Et3N catalysis under ultrasonic irradiation [1]. While this specific study does not provide a direct head-to-head yield comparison with ETFAA for the same substrate, it validates the compound's role as an enabling building block for achieving regioselectivity, a key challenge that generic alternatives often fail to address without complex catalyst or ligand systems [2].

Regioselective Synthesis Catalysis Fluorine Chemistry

Evidence 4: Consistent Purity and Stability Profile Ensures Reproducibility

The compound is consistently offered at a high purity standard (≥96% by GC) across multiple major chemical suppliers, including TCI, Sigma-Aldrich, and Aladdin . This uniformity is a key differentiator from niche or custom-synthesized building blocks. Furthermore, its defined storage requirements (2-8°C or refrigerated 0-10°C) and known physical properties, such as a boiling point of 80-82°C at 1 mmHg, provide a clear handling and quality control framework . This level of standardization and established stability data is often lacking for less common, but structurally similar, α-ethoxymethylene-β-ketoesters .

Analytical Chemistry Chemical Procurement Quality Control

Verified Application Scenarios for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (CAS 571-55-1)


Direct Synthesis of Key CF3-Pyrazole Pharmacophores for Medicinal Chemistry

In medicinal chemistry, the compound is employed as a direct, high-yielding reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid and related scaffolds . This specific pyrazole motif is a privileged structure in numerous drug candidates, and the ability to access it in a single, efficient step from this building block accelerates SAR studies and lead optimization. Its use is validated by its explicit mention in product documentation from major life science chemical suppliers .

Agrochemical Intermediate for SDH Inhibitor Fungicides

This building block serves as an intermediate in the synthesis of advanced agrochemicals, particularly fungicides targeting succinate dehydrogenase (SDH). The pyrazole-4-carboxamide scaffold, which is synthesized using this reagent, is a well-established molecular skeleton for highly efficient agricultural fungicides . The compound's ability to install both the CF3-group and a reactive handle for further derivatization makes it a crucial component in the development of new crop protection agents.

Microwave-Assisted Synthesis of Complex Heterocycles

The compound has been specifically reported to participate in microwave-assisted synthesis, as demonstrated by its use in preparing ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . This application underscores its compatibility with modern, high-throughput synthetic methodologies, allowing for rapid reaction optimization and library generation. Its reactivity under these conditions is a distinct advantage for academic and industrial labs focused on accelerating their synthesis timelines.

Exploration of Regioselective CF3-Pyrazole Synthesis Methodologies

Due to its unique dual electrophilic character, this compound is an ideal substrate for developing new, regioselective methods for constructing CF3-pyrazoles [1]. Its reactivity with various hydrazines under different catalytic conditions can be systematically studied to bias the formation of either the 1,3- or 1,5-disubstituted pyrazole regioisomer. This makes it a valuable tool for methodology-focused research groups aiming to expand the synthetic toolbox for fluorine-containing heterocycles.

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